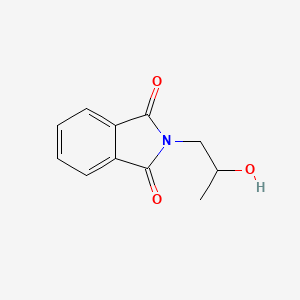

2-(2-Hydroxypropyl)isoindoline-1,3-dione

Vue d'ensemble

Description

2-(2-Hydroxypropyl)isoindoline-1,3-dione is a chemical compound known for its unique structure and properties This compound is part of the isoindole family, which is characterized by a fused ring system containing nitrogen

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Hydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The isoindole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionaldehyde or propionic acid .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound 2-(2-hydroxypropyl)isoindoline-1,3-dione belongs to the isoindoline family, characterized by a bicyclic structure that includes a dione functional group. Its molecular formula is , and it exhibits various physical and chemical properties that contribute to its biological activities.

Medicinal Applications

2.1 Anti-Alzheimer's Activity

Recent studies have highlighted the potential of isoindoline derivatives as inhibitors of acetylcholinesterase (AChE) and β-secretase, both of which are critical targets in Alzheimer's disease therapy. For instance, a derivative related to this compound demonstrated significant inhibitory potency against AChE with an IC50 value of 3.33 μM. Additionally, it showed moderate inhibition of β-secretase activity, suggesting that modifications of this compound could lead to multipotent anti-Alzheimer's agents capable of addressing both symptomatic and disease-modifying aspects of the condition .

2.2 Anti-inflammatory Effects

The isoindoline-1,3-dione moiety has been associated with anti-inflammatory properties. Research indicates that derivatives can modulate pro-inflammatory factors such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins (IL-1 and IL-6). These compounds enhance the expression of anti-inflammatory factors like arginase-1 and IL-10, highlighting their potential in treating inflammatory diseases .

2.3 Antimicrobial Properties

Isoindoline derivatives have also shown promising antimicrobial activities. Studies suggest that certain compounds exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving isoindoline derivatives. The process typically involves the reaction of isoindoline with hydroxypropyl groups under specific conditions to yield the desired product. Case studies have reported yields ranging from 47% to over 90% for various derivatives synthesized from the base compound .

Table 1: Biological Activities of Isoindoline Derivatives

Future Perspectives

The ongoing research into the biological applications of this compound suggests a promising future in drug development, particularly for neurodegenerative diseases and inflammatory conditions. The versatility of its derivatives could lead to novel therapeutic agents with improved efficacy and safety profiles.

Mécanisme D'action

The mechanism of action of 2-(2-Hydroxypropyl)isoindoline-1,3-dione involves its interaction with various molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The isoindole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity and modulation of enzyme function .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxypropyl methacrylate: Similar in structure but used primarily in polymer chemistry.

2-Hydroxyethyl methacrylate: Another similar compound used in the production of hydrogels and contact lenses.

Uniqueness

2-(2-Hydroxypropyl)isoindoline-1,3-dione is unique due to its combination of the isoindole ring and hydroxypropyl group, which imparts distinct chemical and biological properties.

Activité Biologique

2-(2-Hydroxypropyl)isoindoline-1,3-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO3, and it features an isoindoline core with a hydroxypropyl substituent. This structural configuration is crucial for its biological activity.

1. Cyclooxygenase Inhibition

Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes. COX enzymes are critical in the inflammatory process and pain signaling pathways. The compound's ability to inhibit these enzymes suggests potential applications in treating inflammatory conditions.

2. Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness comparable to standard antibiotics in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents .

3. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays measuring free radical scavenging activity. The compound demonstrated a notable ability to neutralize free radicals, which could be beneficial in preventing oxidative stress-related diseases .

4. Anticancer Activity

Preliminary studies indicate that derivatives of isoindoline-1,3-dione, including this compound, exhibit antiproliferative effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- COX Inhibition : By binding to the active site of COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.

- Cell Cycle Modulation : The compound influences cell cycle progression by affecting key regulatory proteins involved in cell division.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various isoindoline derivatives against clinical isolates of resistant bacterial strains. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to that of established antibiotics like gentamicin.

Case Study 2: Anticancer Potential

In a comparative study on cancer cell lines (Caco-2 and HCT-116), treatment with this compound resulted in significant reductions in cell viability and increased markers for apoptosis . The IC50 values indicated potent anticancer activity.

Research Findings Summary

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(2-Hydroxypropyl)isoindoline-1,3-dione, and how do reaction conditions impact yield?

The compound is synthesized via epoxide ring-opening reactions. For example, 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione reacts with amines (e.g., substituted benzylamines) in n-propanol under pyridine catalysis. Yields vary significantly (26–37%) depending on the amine's electronic and steric properties. For instance, electron-donating groups like methoxy (compound 7 ) improve yields (36.6%), while bulky substituents (e.g., dichloro in 8 ) reduce efficiency (31.4%) . Optimization involves adjusting solvent polarity, catalyst loading, and amine stoichiometry.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?

- 1H/13C NMR : Key for identifying hydroxypropyl chain integration (e.g., δ ~3.5–4.5 ppm for CH-OH protons) and isoindoline-dione aromatic signals (δ ~7.8–8.2 ppm). Coupling constants (J values) resolve stereochemistry at chiral centers .

- HRMS : Validates molecular formulas (e.g., C14H14N2O4 for compound 5 ) .

- IR : Confirms carbonyl stretches (~1700–1750 cm<sup>-1</sup>) and hydroxyl groups (~3200–3500 cm<sup>-1</sup>) .

Q. How do substituents on the amine component influence the physicochemical properties of these derivatives?

Substituents alter logP, polar surface area (PSA), and solubility. For example, methoxy groups (compound 7 ) increase hydrophilicity (PSA = 54.45 Ų), while halogenated derivatives (e.g., 8 ) exhibit higher logP (1.73) and lipophilicity, impacting bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of isoindoline-1,3-dione derivatives?

Discrepancies arise from assay variability (e.g., cholinesterase inhibition vs. amyloid-beta aggregation). Cross-validation using orthogonal assays (e.g., in silico docking, in vitro cytotoxicity) and standardized protocols (e.g., IC50 measurements under controlled pH/temperature) are critical. For Alzheimer’s studies, compound 5 showed multifunctional activity but required dose-response validation to exclude false positives .

Q. How can computational modeling guide the design of isoindoline-1,3-dione derivatives with enhanced blood-brain barrier (BBB) permeability?

- LogP/PSA : Optimal ranges (logP 1–3, PSA <90 Ų) predict BBB penetration. Derivatives like 5 (logP 1.73, PSA 54.45) meet these criteria .

- Molecular Dynamics : Simulates compound-membrane interactions; hydrophobic substituents (e.g., methyl in 6 ) enhance passive diffusion .

Q. What in vitro assays are recommended for evaluating the anti-Alzheimer potential of these derivatives?

- AChE/BChE Inhibition : Ellman’s assay using human recombinant enzymes.

- Amyloid-Beta Aggregation : Thioflavin-T fluorescence.

- Oxidative Stress : DPPH radical scavenging or lipid peroxidation assays. Compound 5 demonstrated 50% AChE inhibition at 10 µM, supporting its multifunctional profile .

Q. Why do yields vary in epoxide-amine reactions for these derivatives?

Steric hindrance (e.g., 2,4-dichlorobenzylamine in 8 ) and amine nucleophilicity critically affect kinetics. Pyridine catalysis enhances epoxide activation but may require titration to avoid side reactions (e.g., dimerization) .

Q. How can green chemistry principles improve the sustainability of synthesis?

- Solvent Replacement : Switch n-propanol to cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

- Catalyst Recycling : Immobilize pyridine on silica gel to reduce waste .

Q. What in silico tools predict toxicity of novel derivatives during early-stage development?

Tools like ProTox-II (for organ toxicity) and SwissADME (for hepatotoxicity) analyze structural alerts. For example, brominated derivatives (e.g., 6 ) may flag for hepatic enzyme interactions .

Propriétés

IUPAC Name |

2-(2-hydroxypropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQKPHDATCXMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=CC=CC=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344210 | |

| Record name | 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3700-55-8 | |

| Record name | 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.